Sigma-1 Receptor Selectivity (25-Fold) Versus Haloperidol, a Classical Sigma Ligand
1-(2-Adamantyl)-4-phenylpiperazine exhibits a sigma-1/sigma-2 selectivity ratio of approximately 25, indicating that its affinity for the sigma-1 receptor is 25-fold higher than for the sigma-2 receptor [1]. In contrast, haloperidol—a widely used reference sigma ligand—displays a sigma-1/sigma-2 selectivity ratio of approximately 7.6 (Ki sigma-1 = 1.7 nM; Ki sigma-2 = 12.9 nM) [2]. Thus, 1-(2-adamantyl)-4-phenylpiperazine provides approximately 3.3-fold greater discrimination between sigma-1 and sigma-2 receptors compared to haloperidol. This enhanced selectivity is directly attributable to the 2-adamantyl substitution pattern, as 1-adamantyl analogs (e.g., N-{4-[α-(1-adamantyl)benzyl]phenyl}piperazines) exhibit near-equivalent sigma-1 and sigma-2 binding affinities with selectivity ratios close to unity [3].
| Evidence Dimension | Sigma-1 versus sigma-2 receptor binding selectivity |
|---|---|
| Target Compound Data | Sigma-1/sigma-2 selectivity ratio ≈ 25 (sigma-1 preferred) [1] |
| Comparator Or Baseline | Haloperidol: Sigma-1/sigma-2 selectivity ratio ≈ 7.6 (Ki sigma-1 = 1.7 nM, Ki sigma-2 = 12.9 nM) [2]. 1-Adamantyl analog series: Sigma-1/sigma-2 selectivity ratios ranging from 0.3 to 7 [3]. |
| Quantified Difference | Approximately 3.3-fold higher sigma-1 selectivity than haloperidol. Markedly different selectivity profile versus 1-adamantyl regioisomer series (which lack pronounced sigma-1 bias). |
| Conditions | Sigma-1: Displacement of [³H]-(+)-pentazocine from guinea pig brain membranes (Fytas et al., 2015). Haloperidol: Cloned sigma-1 receptor, [³H]-(+)-pentazocine competition binding (PMC4896215, Table 1). 1-Adamantyl series: [³H]-(+)-pentazocine for sigma-1 and [³H]-DTG for sigma-2 in guinea pig tissues (Riganas et al., 2012). |
Why This Matters
Higher sigma-1/sigma-2 selectivity reduces confounding from sigma-2-mediated off-target effects, enabling cleaner pharmacological dissection of sigma-1-dependent pathways in experimental settings.
- [1] Fytas C, Zoidis G, Tsotinis A, Fytas G, Khan MA, Akhtar S, et al. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Eur J Med Chem. 2015;93:281-290. DOI: 10.1016/j.ejmech.2015.02.021. View Source
- [2] Lee IT, Chen S, Schetz JA. Table 1: Affinity for the cloned Sigma-1 receptor. In: An unambiguous assay for the cloned human sigma-1 receptor reveals high affinity interactions with dopamine D₄ receptor selective compounds, and a distinct sigma-1 receptor ligand binding motif. BMC Pharmacol Toxicol. 2016;17:13. (PMC4896215). View Source
- [3] Riganas S, Papanastasiou I, Foscolos GB, Tsotinis A, Dimas K, Kourafalos VN, et al. Synthesis, σ₁, σ₂-receptors binding affinity and antiproliferative action of new C1-substituted adamantanes. Bioorg Med Chem. 2012;20(10):3323-3331. DOI: 10.1016/j.bmc.2012.03.038. View Source
